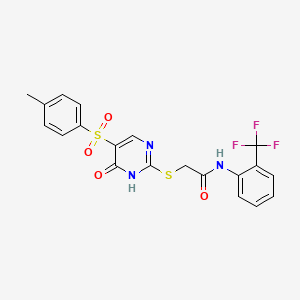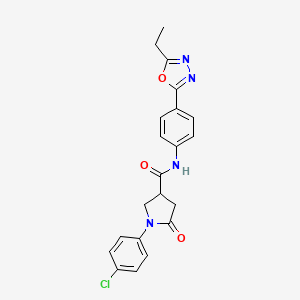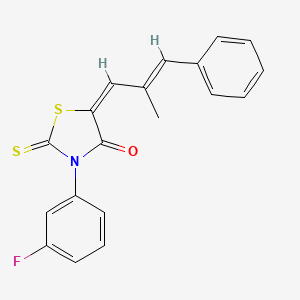
2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a fluorophenyl group, a thiophenyl group, and a pyridinyl group, all connected by an acetamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of electronegative atoms like nitrogen, chlorine, and fluorine would likely result in regions of polarity within the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the acetamide group could make it susceptible to hydrolysis under acidic or basic conditions .
Applications De Recherche Scientifique
Thiophene Analogues in Carcinogenicity Studies
A study by Ashby et al. (1978) evaluated thiophene analogues of known carcinogens, including benzidine and 4-aminobiphenyl. This research synthesized thiophene derivatives and assessed their potential carcinogenicity through in vitro assays, such as the Salmonella reverse-mutation and cell-transformation assays, to explore the structural activity relationships and potential carcinogenic risks of these compounds Ashby, J., Styles, J., Anderson, D., & Paton, D. (1978).
Acetamide and Formamide Derivatives in Toxicology
Kennedy (2001) published a review on the toxicology of acetamide, formamide, and their derivatives, providing a comprehensive update on their biological effects in humans. This work outlines the significance of understanding the toxicity profiles of these compounds, given their commercial importance and potential health implications Kennedy, G. (2001).
Chrysin's Hepatoprotective and Nephroprotective Activities
Pingili et al. (2019) reviewed the pharmacological properties of chrysin, a flavonoid known for its wide range of pharmacological activities. This review specifically focused on chrysin's hepatoprotective and nephroprotective activities against various toxic agents, demonstrating the potential therapeutic applications of naturally occurring compounds in mitigating toxin-induced organ damage Pingili, R., Pawar, A., Challa, S., Kodali, T., Koppula, S., & Toleti, V. (2019).
Neurotoxic Potential of Organophosphorus Compounds
Richardson (1995) critically reviewed the literature on the neurotoxicity of chlorpyrifos, an organophosphorus insecticide, relative to other compounds in its class. The review highlights the adverse neurological effects of chlorpyrifos and its metabolites, underscoring the importance of assessing the neurotoxic potential of chemical agents used in agriculture Richardson, R. (1995).
Metabolic and Genetic Variability in Paracetamol Processing
Zhao and Pickering (2011) reviewed the metabolism of paracetamol (acetaminophen) and related genetic differences that could influence individual responses to the drug. This research highlights the complexity of drug metabolism and the potential for genetic factors to affect the efficacy and safety of widely used medications Zhao, L.-z., & Pickering, G. (2011).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c19-14-5-1-6-15(20)13(14)10-17(23)22-11-12-4-2-8-21-18(12)16-7-3-9-24-16/h1-9H,10-11H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTRJVKAPUJBIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)
![4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2410877.png)
![(2Z)-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2410878.png)


![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)
![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)
![Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2410890.png)